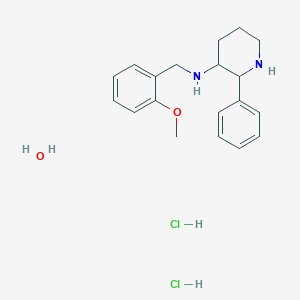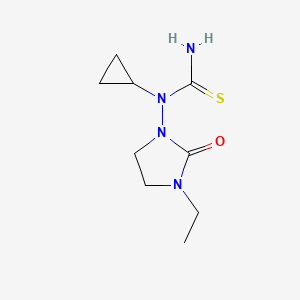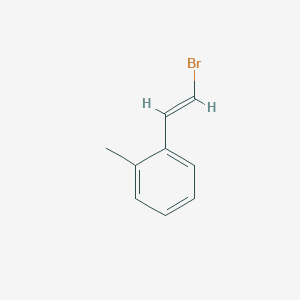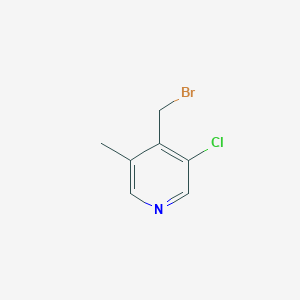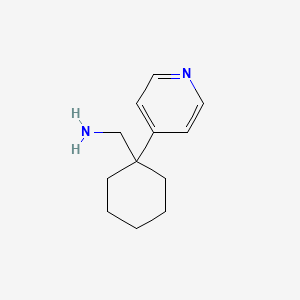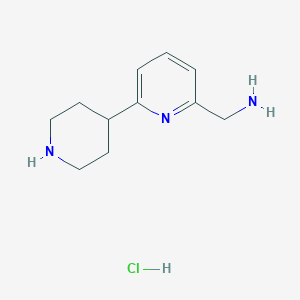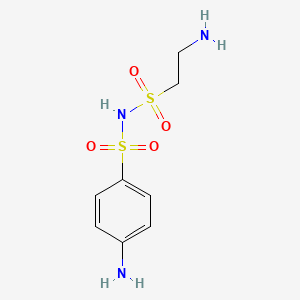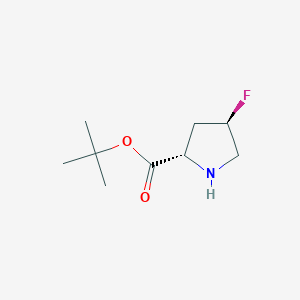
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated amino acid derivative. This compound is notable for its unique structural features, which include a tert-butyl group and a fluorine atom attached to a pyrrolidine ring. These structural elements confer distinct chemical and physical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another method involves the Mitsunobu reaction with perfluoro-tert-butanol, which incorporates the perfluoro-tert-butyl group .
Análisis De Reacciones Químicas
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include tert-butyl hydroperoxide and perfluoro-tert-butanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential in drug design and development due to its unique properties.
Industry: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with molecular targets through its fluorine atom and tert-butyl group. These interactions can affect the conformation and stability of peptides and proteins, influencing their biological activity . The compound’s hydrophobicity and electronegativity play crucial roles in its mechanism of action.
Comparación Con Compuestos Similares
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate can be compared with other fluorinated amino acids, such as:
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline: These compounds also contain a perfluoro-tert-butyl group and exhibit distinct conformational preferences.
tert-Butyl (2S,4R)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate: This compound has a trifluoromethyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H16FNO2 |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
JMORIDAQGDQESW-RQJHMYQMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1)F |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


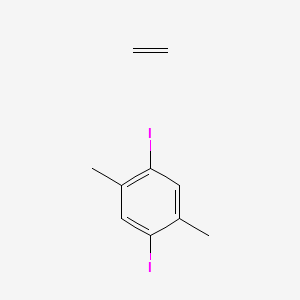

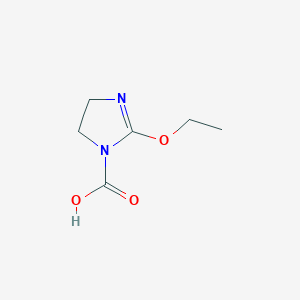
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)

![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
